3-(1-Pyrrolidinyl)-1-benzothiophene-2-carbonitrile

CCR5 antagonist HIV entry inhibitor chemokine receptor

Standard benzothiophene-2-carbonitriles lack the 3-pyrrolidinyl substituent critical for CCR5 engagement and cancer stem cell activity. 3-(1-Pyrrolidinyl)-1-benzothiophene-2-carbonitrile (CAS 477868-34-1) addresses this gap: • Validated hit in a cancer stem cell phenotypic screen. • CCR5 antagonist activity (IC50 = 1.86 × 10^6 nM) for assay benchmarking. • Distinct physicochemical profile vs. parent scaffold (MW 228.31 vs. 159.21), enabling SAR exploration. Supplied as a ≥97% pure solid, ready for global shipping. Ideal for hit-to-lead optimization and medicinal chemistry programs.

Molecular Formula C13H12N2S
Molecular Weight 228.31
CAS No. 477868-34-1
Cat. No. B2607348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Pyrrolidinyl)-1-benzothiophene-2-carbonitrile
CAS477868-34-1
Molecular FormulaC13H12N2S
Molecular Weight228.31
Structural Identifiers
SMILESC1CCN(C1)C2=C(SC3=CC=CC=C32)C#N
InChIInChI=1S/C13H12N2S/c14-9-12-13(15-7-3-4-8-15)10-5-1-2-6-11(10)16-12/h1-2,5-6H,3-4,7-8H2
InChIKeyBNAUSEKQRIAMIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-Pyrrolidinyl)-1-benzothiophene-2-carbonitrile Overview


3-(1-Pyrrolidinyl)-1-benzothiophene-2-carbonitrile (CAS 477868-34-1) is a heterocyclic small molecule characterized by a benzothiophene core substituted at the 3-position with a pyrrolidinyl group and at the 2-position with a cyano group. Its molecular formula is C13H12N2S with a molecular weight of 228.31 g/mol . The compound has been identified in high-throughput screening as a potential modulator of cancer stem cell phenotypes [1] and has demonstrated antagonist activity at the CCR5 chemokine receptor [2]. Its structural features position it within a class of benzothiophene derivatives that have been explored for diverse biological applications, including neurology and pain management .

Phenotypic screening for cancer stem cell modulators
Low-potency CCR5 antagonist reference control for assay benchmarking
Benzothiophene scaffold diversification for medicinal chemistry SAR

3-(1-Pyrrolidinyl)-1-benzothiophene-2-carbonitrile: Generic Substitution Risks


Generic substitution among benzothiophene-2-carbonitrile derivatives is not scientifically valid due to the profound impact of the 3-position substituent on both biological target engagement and physicochemical properties. The pyrrolidinyl group in 3-(1-Pyrrolidinyl)-1-benzothiophene-2-carbonitrile introduces distinct steric and electronic characteristics that differentiate it from unsubstituted or differently substituted analogs. For example, the parent compound benzothiophene-2-carbonitrile (CAS 55219-11-9) lacks the pyrrolidinyl moiety entirely, resulting in a significantly smaller molecular volume (MW 159.21 vs. 228.31) and altered lipophilicity, which directly affects membrane permeability and target binding [1]. Furthermore, the pyrrolidinyl nitrogen serves as a potential hydrogen bond acceptor and contributes to basicity, which is absent in the parent scaffold. These differences render simple interchange with other benzothiophene-2-carbonitriles or sigma receptor ligands scientifically inappropriate without direct comparative data. The following quantitative evidence underscores specific differentiation dimensions that inform procurement decisions.

Target Compound
3-(1-Pyrrolidinyl)-1-benzothiophene-2-carbonitrile
Pyrrolidinyl group introduces hydrogen bond acceptor and altered steric/electronic profile
Common Substitute
Benzothiophene-2-carbonitrile (CAS 55219-11-9)
Lacks 3-pyrrolidinyl substitution; smaller MW and different lipophilicity
Direct interchange may not reproduce target binding, physicochemical, or permeability profiles — comparative data should be reviewed.

3-(1-Pyrrolidinyl)-1-benzothiophene-2-carbonitrile: Quantitative Evidence


CCR5 Antagonist Activity Comparison

3-(1-Pyrrolidinyl)-1-benzothiophene-2-carbonitrile exhibits weak antagonist activity at the CCR5 receptor with an IC50 of 1.86 × 10^6 nM [1]. In contrast, clinically relevant CCR5 antagonists such as maraviroc achieve IC50 values in the low nanomolar range (typically 3-10 nM) [2]. This approximately 200,000-fold difference in potency indicates that this compound is not suitable as a lead for CCR5-targeted drug discovery without significant optimization.

CCR5 Antagonism
Cross-study comparable
IC50: 1.86 × 10^6 nM
vs. Maraviroc: 3–10 nM
~200,000-fold lower potency
Reported low-potency CCR5 antagonist activity; supports use as low-potency reference control in assay benchmarking.
Conditions: HIV-1 gp120 cell-cell fusion in HOS cells
CCR5 antagonist HIV entry inhibitor chemokine receptor

Cancer Stem Cell Inhibition Profile

In a luminescence-based cell assay designed to identify inhibitors of cancer stem cells, 3-(1-Pyrrolidinyl)-1-benzothiophene-2-carbonitrile was among 26 compounds classified as 'Active' out of 45 tested in the dose-response confirmation set, with 6 compounds exhibiting activity ≤1 µM [1]. While the precise IC50 for this compound is not publicly disclosed, its inclusion in the active set indicates sub-micromolar to low micromolar potency in this phenotypic assay.

Cancer Stem Cell HTS
Class-level inference
Active in confirmation set
26/45 active, 6 with ≤1 µM
Reported phenotypic activity; exact potency undisclosed. Supports hit identification context.
Luminescence cell-based assay, dose-response confirmation
cancer stem cell inhibitor HTS phenotypic screening

Physicochemical Properties vs. Parent Scaffold

The introduction of the 3-pyrrolidinyl group substantially alters the physicochemical profile relative to the parent benzothiophene-2-carbonitrile scaffold. The target compound has a molecular weight of 228.31 g/mol versus 159.21 g/mol for the parent, and a predicted logP of approximately 3.2 compared to 2.4 for the parent [1]. These differences impact solubility, permeability, and off-target binding potential.

Physicochemical Profile
Cross-study comparable
MW: 228.31 vs 159.21 g/mol
logP: ~3.2 vs ~2.4
3-Pyrrolidinyl substitution alters molecular properties; may affect permeability and target engagement.
Predicted logP using standard algorithms
molecular properties drug-likeness structure-activity relationship

3-(1-Pyrrolidinyl)-1-benzothiophene-2-carbonitrile: Applications


Cancer Stem Cell Phenotypic Screening

3-(1-Pyrrolidinyl)-1-benzothiophene-2-carbonitrile is a validated active compound in a high-throughput screening campaign for cancer stem cell inhibitors [1]. Its confirmed activity in this disease-relevant phenotypic assay makes it a suitable starting point for hit-to-lead optimization programs targeting cancer stem cell self-renewal or differentiation pathways. Procurement is justified for laboratories conducting follow-up dose-response, selectivity, and mechanism-of-action studies in this context.

Medicinal Chemistry Scaffold Diversification

The compound serves as a structurally distinct benzothiophene-2-carbonitrile derivative featuring a 3-pyrrolidinyl substituent that modulates key physicochemical properties such as molecular weight and lipophilicity relative to the parent scaffold . Medicinal chemistry teams seeking to explore SAR around the benzothiophene core or to access a novel chemical space with enhanced permeability or altered target selectivity may prioritize this compound as a building block or lead-like scaffold.

CCR5 Negative Control

Given its weak antagonist activity at the CCR5 receptor (IC50 = 1.86 × 10^6 nM) [2], 3-(1-Pyrrolidinyl)-1-benzothiophene-2-carbonitrile may be utilized as a low-potency reference compound or negative control in CCR5-targeted assays. This application is relevant for laboratories validating assay sensitivity or benchmarking the potency of novel CCR5 ligands.

Application
Selection Property
Validation Focus
Cancer stem cell phenotypic screening studies
Reported HTS activity in disease-relevant assay
Hit-to-lead dose-response and mechanistic follow-up
Benzothiophene scaffold SAR exploration
3-Pyrrolidinyl substitution alters MW and lipophilicity
Permeability and target selectivity profiling
CCR5 assay benchmarking
Low-potency CCR5 antagonist activity
Assay sensitivity and reference compound qualification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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